

A Comparative Guide to the Mechanisms of Action of ZSQ836 and CR8

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two notable kinase inhibitors, **ZSQ836** and CR8. The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping functionalities of these compounds.

At a Glance: Key Mechanistic Differences



Feature	ZSQ836	CR8
Primary Targets	Dual covalent inhibitor of CDK12 and CDK13[1]	Non-selective inhibitor of multiple CDKs (CDK1/2/5/7/9) and Casein Kinase 1 (CK1)[2]
Core Mechanism	Inhibition of kinase activity, leading to downregulation of DNA Damage Response (DDR) genes[3][4][5]	Acts as a "molecular glue" to induce the degradation of Cyclin K[6][7][8][9]
Mode of Action	Covalent interaction with Cys1039 of CDK12[1]	Induces proximity between CDK12-Cyclin K and the DDB1-CUL4 E3 ubiquitin ligase complex[7][8]
Downstream Effect	Increased genomic instability and apoptosis in cancer cells[3][4][5]	Depletion of Cyclin K, leading to cell cycle arrest and apoptosis[2]

Quantitative Performance Data Kinase Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **ZSQ836** and CR8 against a panel of kinases, providing insight into their potency and selectivity.



Kinase	ZSQ836 IC50 (nM)	CR8 IC50 (μM)
CDK1/cyclin B	-	0.09[2]
CDK2/cyclin A	-	0.072[2]
CDK2/cyclin E	-	0.041[2]
CDK5/p25	-	0.11[2]
CDK7/cyclin H	-	1.1[2]
CDK9/cyclin T	Weak Affinity[1]	0.18[2]
CDK12	32[1]	-
CK1δ/ε	-	0.4[2]

Note: A comprehensive, directly comparable IC50 panel for both compounds from a single study is not publicly available. The data presented is compiled from multiple sources. **ZSQ836** is noted to have weak affinity for CDK9, GSK3A, and GSK3B when screened against a panel of 373 kinases.[1]

Cellular Activity in Ovarian Cancer Cell Lines

A comparative study in ovarian cancer cell lines (OVCAR8, HEY, and SKOV3) demonstrated the following effects after treatment with **ZSQ836** (3 μ mol/L) or CR8 (1 μ mol/L).

Cellular Marker	Effect of ZSQ836	Effect of CR8
yH2AX (DNA Damage)	Increased[3]	Increased[3]
pCHK1 (DDR)	Decreased[3]	Decreased[3]
RAD51 (DDR)	Decreased[3]	Decreased[3]
Apoptosis	Induced[10]	Induced[10]

Signaling Pathway Diagrams

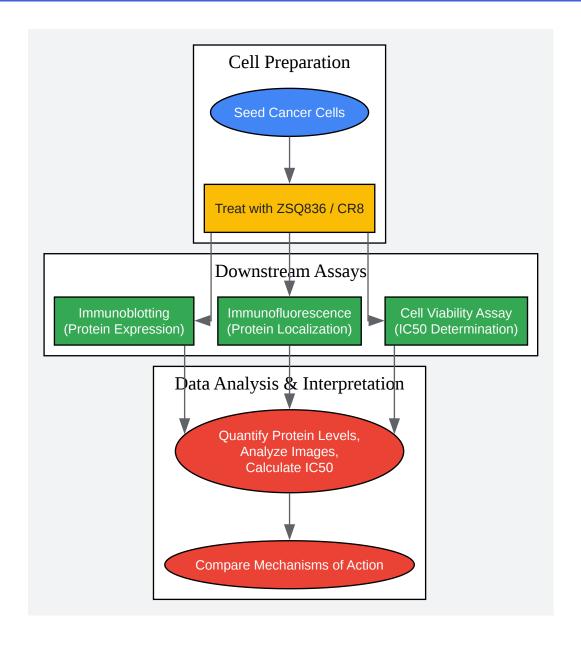


The distinct mechanisms of action of **ZSQ836** and CR8 are visually represented in the following signaling pathway diagrams.









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